N-Methylpyrrolidine hydrochloride
Description
Significance and Context of the N-Methylpyrrolidine Moiety in Heterocyclic Chemistry
The N-methylpyrrolidine ring is a prevalent structural feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine. vjs.ac.vn This has historically driven significant research into its synthesis and chemical transformations. In contemporary medicinal chemistry, the pyrrolidine (B122466) scaffold is recognized as a "privileged" structure due to its ability to interact with a variety of biological targets. The introduction of a methyl group on the nitrogen atom can influence the molecule's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov Consequently, the N-methylpyrrolidine moiety is incorporated into a diverse range of pharmaceutical compounds.
Beyond its biological significance, the N-methylpyrrolidine unit serves as a versatile building block in organic synthesis. Its nucleophilic nitrogen atom and the conformational flexibility of the five-membered ring allow for the construction of complex molecular architectures. The stereochemistry of substituted pyrrolidines can profoundly impact their biological activity and chemical reactivity, making the development of stereoselective synthetic methods a key area of research. nih.gov
Overview of Academic Research Trajectories for N-Methylpyrrolidine Hydrochloride
Academic research involving this compound has followed several distinct yet interconnected trajectories. A primary focus has been on its application as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. rsc.org For instance, it is a key intermediate in the synthesis of certain antibiotics. rsc.org
Another significant area of investigation is its use as a catalyst or reagent in organic reactions. The basic nature of the parent amine, N-methylpyrrolidine, allows its hydrochloride salt to be employed in various acid-base sensitive transformations.
Furthermore, the physicochemical properties of this compound itself are a subject of study. Research into its behavior in solution, its crystal structure, and its interactions with other molecules provides fundamental insights that can inform its application in different chemical contexts. researchgate.net The development of efficient and environmentally benign synthetic routes to N-methylpyrrolidine and its salts is also an active area of research, with a focus on green chemistry principles. vjs.ac.vnchemicalbook.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 g/mol |
| Melting Point | 98-102 °C |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727). chemicalbook.com |
Spectroscopic Data of N-Methylpyrrolidine
While specific data for the hydrochloride salt is less commonly published in consolidated sources, the data for the parent compound, N-methylpyrrolidine, provides a foundational understanding.
| N-Methylpyrrolidine | Data |
| Boiling Point | 80-81 °C |
| Density | 0.819 g/mL at 25 °C |
Structure
3D Structure of Parent
Properties
CAS No. |
36520-42-0 |
|---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.61 g/mol |
IUPAC Name |
1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H |
InChI Key |
WIGRVUWJNPVKPB-UHFFFAOYSA-N |
SMILES |
CN1CCCC1.Cl |
Canonical SMILES |
CN1CCCC1.Cl |
Other CAS No. |
36520-42-0 |
Related CAS |
120-94-5 (Parent) |
Synonyms |
1-methylpyrrolidine methylpyrrolidinium bromide N-methylpyrrolidine N-methylpyrrolidine hydrobromide N-methylpyrrolidine hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for N Methylpyrrolidine Hydrochloride and Its Precursors
Conventional Synthetic Routes for N-Methylpyrrolidine Precursors
Conventional methods for synthesizing N-methylpyrrolidine often involve multi-step processes, high temperatures, and pressures, and utilize well-established organic reactions.
One of the most common methods for constructing the pyrrolidine (B122466) ring is through the dialkylation of a primary amine with a difunctional alkylating agent. In the case of N-methylpyrrolidine, methylamine (B109427) is reacted with a four-carbon chain that has leaving groups on both ends.
A prominent example is the reaction of 1,4-dihalobutanes, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627), with methylamine. nih.govresearchgate.net This reaction proceeds via a sequential nucleophilic substitution (S_N2) mechanism. The first substitution forms an intermediate, N-(4-halobutyl)methylamine, which then undergoes an intramolecular cyclization to form the N-methylpyrrolidinium salt. Subsequent deprotonation yields the final product, N-methylpyrrolidine.
A patented method describes the synthesis of N-methylpyrrolidine by reacting 1,4-dichlorobutane with an aqueous solution of methylamine in an ether solvent, catalyzed by potassium iodide. google.com The reaction yields N-methylpyrrolidine with a purity of over 99% and a yield of over 88%. google.com Another study details the synthesis using 1,4-dibromobutane and methylamine in an aqueous medium with potassium carbonate as the catalyst. researchgate.net
The Hofmann-Löffler-Freytag reaction is another classical method for synthesizing pyrrolidine derivatives, involving the cyclization of N-haloamines in the presence of an acid. researchgate.net
Table 1: Alkylation Reactions for N-Methylpyrrolidine Synthesis
| Alkylating Agent | Amine | Catalyst/Conditions | Yield | Purity | Reference |
| 1,4-Dichlorobutane | Methylamine (aq) | Potassium Iodide, Ether Solvent | >88% | >99% | google.com |
| 1,4-Dibromobutane | Methylamine (aq) | Potassium Carbonate, 90°C | ~50% | - | researchgate.net |
Data presented is based on reported laboratory findings and may vary based on specific reaction conditions.
The direct cyclization of 1,4-butanediol (B3395766) with methylamine presents a more atom-economical route to N-methylpyrrolidine. This process typically requires high temperatures and the use of a dehydration catalyst to facilitate the formation of the C-N bonds and the elimination of water.
One study reports the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine in a one-pot method using a copper and nickel-modified ZSM-5 catalyst. rsc.org This approach achieved a yield of over 90% under optimized conditions. rsc.org The mechanism is proposed to proceed through a "borrowing-hydrogen" process, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. rsc.org
Another related industrial process involves the reaction of gamma-butyrolactone (B3396035) (γ-BL), a derivative of 1,4-butanediol, with methylamine to produce N-methyl-2-pyrrolidone (NMP). chemicalbook.comwikipedia.org This reaction is typically carried out at high temperatures (240–285 °C) and pressures. chemicalbook.com The NMP can then be subsequently reduced to N-methylpyrrolidine. For instance, the catalytic hydrogenation of N-methyl pyrrolidone over a Cr-Al or Cu-Cr catalyst can produce N-methylpyrrolidine.
Table 2: Cyclization Reactions for N-Methylpyrrolidine and Precursor Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| 1,4-Butanediol | Methylamine | Cu-Ni/ZSM-5 | N-Methylpyrrolidine | >90% | rsc.org |
| γ-Butyrolactone | Methylamine | High Temp/Pressure | N-Methyl-2-pyrrolidone | High | chemicalbook.com |
Data presented is based on reported laboratory findings and may vary based on specific reaction conditions.
Reductive amination is a powerful and versatile method for forming C-N bonds and is considered one of the most efficient approaches for synthesizing amines. nih.govyoutube.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of the pyrrolidine ring, a dicarbonyl compound can be reacted with a primary amine. For example, the synthesis of N-aryl-substituted pyrrolidines has been achieved through the successive reductive amination of 1,4-diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation. nih.govresearchgate.net This strategy establishes the feasibility of forming the pyrrolidine ring through a reductive cyclization pathway.
A more direct route to N-methylpyrrolidine involves the reductive methylation of pyrrolidine. One method describes the reaction of pyrrolidine with formic acid, which serves as both the methyl source and the reducing agent, to produce N-methylpyrrolidine with a high yield. guidechem.com Another approach is the reductive amination of levulinic acid and its derivatives, which can be sourced from biomass, to produce N-substituted-5-methyl-2-pyrrolidones, which are precursors to N-methylpyrrolidine derivatives. researchgate.net
Green Chemistry Approaches in N-Methylpyrrolidine Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles, such as the use of aqueous media and earth-abundant catalysts, are being increasingly applied to the synthesis of N-methylpyrrolidine.
The use of water as a solvent in chemical reactions is highly desirable due to its non-toxicity, non-flammability, and low cost. The synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium.
A study has detailed the synthesis of N-methylpyrrolidine from methylamine and 1,4-dibromobutane in water, using potassium carbonate as a catalyst at a moderate temperature of 90°C. researchgate.netvjs.ac.vn This process is highlighted as a green chemistry approach because it avoids the use of toxic organic solvents and employs an inexpensive, environmentally benign catalyst. researchgate.net The use of an aqueous solution of methylamine is also a feature in some conventional alkylation methods, indicating the compatibility of this reaction with water. google.com
The move away from precious metal catalysts (like palladium, rhodium, and ruthenium) towards catalysts based on earth-abundant and less toxic metals (such as iron, copper, and nickel) is a key focus of green chemistry. nih.govdigitellinc.com
In the synthesis of N-methylpyrrolidine and its precursors, several examples of such catalysts have been reported:
Potassium Carbonate (K₂CO₃): Used in the aqueous synthesis of N-methylpyrrolidine, potassium carbonate is an inexpensive, widely available, and environmentally friendly base catalyst. researchgate.net
Copper (Cu) and Nickel (Ni) Catalysts: A Cu and Ni modified ZSM-5 catalyst has been shown to be highly efficient for the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine. rsc.org Copper and nickel are significantly more abundant and less costly than precious metals.
Cobalt (Co) Catalysts: The hydrogenation of an aqueous solution of maleic anhydride (B1165640) and methylamine over a cobalt catalyst has been used to produce N-methylpyrrolidone, a direct precursor to N-methylpyrrolidine. prepchem.com
The development and application of these catalysts not only reduce the environmental impact and cost of the synthesis but also align with the principles of sustainable chemical manufacturing.
Optimization of Reaction Conditions for Sustainability
The optimization of reaction conditions for synthesizing N-methylpyrrolidine is crucial for enhancing sustainability, often aligning with the principles of green chemistry. nih.gov Research has focused on using environmentally benign solvents, reducing energy consumption, and utilizing catalysts that are both efficient and eco-friendly.
A significant advancement in the green synthesis of N-methylpyrrolidine involves the use of water as a solvent. vjs.ac.vnresearchgate.net One reported method describes the synthesis from methylamine and 1,4-dibromobutane in an aqueous medium with potassium carbonate (K2CO3) as a catalyst at a moderate temperature of 90°C. vjs.ac.vnresearchgate.net This process is advantageous due to the low cost and non-toxic nature of both the solvent and the catalyst. vjs.ac.vnresearchgate.net The yield of N-methylpyrrolidine was reported to be 50.3%, which is considered efficient, especially when compared to methods using toxic and expensive organic solvents. vjs.ac.vn
Further optimization of this aqueous-based synthesis demonstrated that the choice of catalyst is critical. Potassium carbonate was found to be superior to other catalysts due to its higher pH and solubility, which facilitates a higher product yield. researchgate.net The ratio of reactants also plays a significant role in maximizing the yield. researchgate.net
Another sustainable approach involves the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (BDO) and methylamine using a modified ZSM-5 catalyst. rsc.org This method achieved a high yield of over 90% under optimized conditions. The catalyst, a copper and nickel-modified ZSM-5, proved to be reusable for several cycles while maintaining satisfactory performance, highlighting the economic and environmental benefits of this process. rsc.org
Bio-based routes to precursors of N-methylpyrrolidine are also being explored. For instance, N-methylpyrrolidone (NMP), a direct precursor, can be synthesized from γ-aminobutyric acid (GABA). rsc.orglookchem.com GABA can be derived from glutamic acid, which is abundant in plant proteins. rsc.orglookchem.com The process involves a one-pot cyclization of GABA to 2-pyrrolidone and subsequent methylation to NMP using methanol (B129727) as a methylating agent, achieving a selectivity of over 90%. rsc.orglookchem.com This pathway represents a shift from fossil-based resources to renewable, bio-based feedstocks. lookchem.com
The table below summarizes key findings in the optimization of sustainable synthesis conditions for N-methylpyrrolidine.
| Precursors | Catalyst | Solvent | Temperature | Yield/Selectivity | Key Sustainability Feature | Reference |
| Methylamine and 1,4-dibromobutane | K2CO3 | Water | 90°C | 50.3% Yield | Use of inexpensive, non-toxic solvent and catalyst. vjs.ac.vnresearchgate.net | vjs.ac.vnresearchgate.net |
| 1,4-butanediol (BDO) and Methylamine | Cu- and Ni-modified ZSM-5 | - | Optimized | >90% Yield | High yield, reusable catalyst, one-pot process. rsc.org | rsc.org |
| γ-aminobutyric acid (GABA) | Ammonium (B1175870) bromide | - | Optimized | >90% Selectivity | Use of bio-based feedstock (GABA). rsc.orglookchem.com | rsc.orglookchem.com |
Asymmetric Synthesis of Chiral N-Methylpyrrolidine Hydrochloride Analogues
The synthesis of chiral analogues of this compound is of significant interest, particularly in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity. mdpi.com This requires sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms.
Enantioselective Synthesis of Chiral Pyrrolidines
The core of synthesizing chiral this compound analogues lies in the enantioselective synthesis of the chiral pyrrolidine ring. mappingignorance.org A powerful and atom-economical method for this is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.orgacs.org This approach can create multiple stereocenters in a single, highly stereoselective step. mappingignorance.org
Researchers have developed a variety of chiral catalysts, including both metal-based and organocatalysts, to control the enantioselectivity of these cycloadditions. mappingignorance.org For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been used to synthesize chiral pyrrolidines with two quaternary stereocenters with high efficiency. acs.org The choice of the chiral ligand attached to the copper catalyst can even control the regioselectivity of the reaction. acs.org Similarly, silver(I) catalysts in combination with chiral ligands have been shown to effectively catalyze enantioselective 1,3-dipolar cycloadditions. mappingignorance.org
Another strategy for the high-enantioselective synthesis of chiral pyrrolidine derivatives involves utilizing the Sharpless asymmetric epoxidation of an intermediate allyl alcohol, which can be derived from propargyl alcohol. oup.com This method allows for the preparation of all four possible stereoisomers of a versatile chiral pyrrolidine building block. oup.com
More recently, an enantioselective Hofmann-Löffler-Freytag reaction has been reported. nih.gov This method uses a chiral copper catalyst to facilitate a radical C-H amination, converting ketones into enantioenriched pyrrolidines. nih.gov This process is notable for its ability to rapidly generate chiral pyrrolidines from readily available starting materials. nih.gov
The table below highlights different methods for the enantioselective synthesis of chiral pyrrolidines.
| Synthetic Method | Catalyst System | Key Features | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Ligand-Controlled Copper(I) | Forms two quaternary stereocenters; regiodivergent. acs.org | acs.org |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Catalysts (Cu(I), Ag(I)) or Organocatalysts | Highly stereo- and regioselective; atom-economical. mappingignorance.org | mappingignorance.org |
| Sharpless Asymmetric Epoxidation | Sharpless Reagent | Access to all four stereoisomers from a common intermediate. oup.com | oup.com |
| Enantioselective Hofmann-Löffler-Freytag Reaction | Chiral Copper Catalyst | Radical C-H imination; rapid access to enantioenriched pyrrolidines. nih.gov | nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Oppolzer's Chiral Sultam | Chiral auxiliary-directed; high diastereoselectivity. acs.org | acs.org |
Stereochemical Control in Derivatization
Once a chiral pyrrolidine is synthesized, maintaining and controlling its stereochemistry during subsequent derivatization steps, such as N-methylation and salt formation, is crucial. mdpi.com Stereochemical control can be exerted through the use of chiral auxiliaries or by understanding the inherent stereoelectronic effects within the molecule.
One effective strategy is the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. An example is the use of Oppolzer's chiral sultam in an asymmetric 1,3-dipolar cycloaddition. acs.org This auxiliary directs the formation of the pyrrolidine ring with a high degree of diastereoselectivity, leading to the desired (3R,4S) configuration. acs.org The auxiliary can later be removed and reused, making the process efficient. acs.org
The substitution pattern on the pyrrolidine ring itself can also influence stereochemical outcomes. The introduction of fluorine atoms, for example, can significantly impact the conformational preferences of the pyrrolidine ring due to stereoelectronic effects like the gauche effect. beilstein-journals.org This conformational locking can be used to control the relative stereochemistry during subsequent modification steps.
Furthermore, chiral derivatization reagents are employed not only for synthesis but also for the analytical determination of stereoisomer composition. nih.gov For instance, chiral fluorescent derivatization reagents can be used to react with chiral amines, forming diastereomers that can be separated by techniques like high-performance liquid chromatography (HPLC). nih.gov This allows for the precise determination of the absolute configuration and enantiomeric purity of the final product. The principles of these derivatization methods are essential for ensuring the stereochemical integrity of chiral N-methylpyrrolidine analogues. nih.gov
Chemical Reactivity and Transformation Pathways of N Methylpyrrolidine Hydrochloride
Role in Amine Reactivity and Protonation Equilibria
N-Methylpyrrolidine hydrochloride is the protonated form of N-Methylpyrrolidine, a cyclic tertiary amine. In solution, particularly in aqueous media, an equilibrium exists between the protonated form (the N-methylpyrrolidinium cation) and the unprotonated free base, N-Methylpyrrolidine. The position of this equilibrium is governed by the pH of the solution and the pKa of the N-methylpyrrolidinium ion. The pKa for N-Methylpyrrolidine is approximately 10.3. nih.gov
The equilibrium can be represented as: C₅H₁₁N·HCl ⇌ C₅H₁₁NH⁺ + Cl⁻ C₅H₁₁NH⁺ + H₂O ⇌ C₅H₁₁N + H₃O⁺
This protonation equilibrium is fundamental to the compound's reactivity. The nitrogen atom in N-Methylpyrrolidine possesses a lone pair of electrons, making it a nucleophile and a base. When protonated, this lone pair is engaged in a bond with a proton, rendering the nitrogen non-nucleophilic. Consequently, reactions that require the nucleophilic character of the amine, such as certain oxidation reactions, proceed through the small fraction of the deprotonated free base present at equilibrium. The basicity of N-Methylpyrrolidine is a key characteristic, and the hydrochloride salt serves as a stable, water-soluble source of the amine. In acidic to neutral conditions, the protonated form predominates, while under basic conditions, the equilibrium shifts towards the free amine.
Hydrolysis and Degradation Mechanisms
The term "hydrolysis" in the context of this compound primarily refers to the reaction of the corresponding free base with water, which can lead to degradation products. The hydrochloride salt itself readily dissociates in water.
This compound is a salt formed from the strong acid, hydrochloric acid, and the weak base, N-Methylpyrrolidine. nih.gov In aqueous solutions, it dissociates to yield the N-methylpyrrolidinium cation and the chloride anion. The N-methylpyrrolidinium cation is in a dynamic equilibrium with its conjugate base, N-Methylpyrrolidine (NMP). nih.govnih.gov Therefore, N-Methylpyrrolidine is not so much a degradation product of hydrolysis in the traditional sense of bond cleavage by water, but rather a component of an acid-base equilibrium.
However, the term can also refer to the degradation of other parent compounds that release N-Methylpyrrolidine, which is then protonated in an acidic environment to form the hydrochloride. For instance, the cephalosporin (B10832234) antibiotic cefepime (B1668827) contains a quaternized N-methylpyrrolidino side chain. Degradation of the beta-lactam ring of cefepime can release N-Methylpyrrolidine. nih.gov Once released in a biological system (which is an aqueous environment), it can be metabolized or exist in equilibrium with its protonated form. nih.gov
The stability of N-Methylpyrrolidine, and by extension its hydrochloride salt in solution, is influenced by environmental factors, primarily pH and temperature. While N-Methylpyrrolidine itself is not readily susceptible to chemical hydrolysis under typical environmental conditions, its related compound, N-methyl-2-pyrrolidone (also abbreviated as NMP), which contains an amide group, can undergo hydrolysis. nih.gov Studies on N-methyl-2-pyrrolidone show that its hydrolysis is significantly affected by pH and temperature. researchgate.net Specifically, alkaline conditions and elevated temperatures increase the rate of hydrolysis, leading to ring-opening to form 4-(methylamino)butanoic acid. researchgate.net
For N-Methylpyrrolidine itself, extreme pH and high temperatures could potentially promote degradation pathways, though it is generally considered more stable than its lactam analog. The primary environmental degradation pathway for N-Methylpyrrolidine is rapid biodegradation under aerobic conditions rather than chemical hydrolysis. nih.gov Oxidation is another key degradation pathway, as discussed in the following section.
Oxidation Reactions and Pathways
The oxidation of N-Methylpyrrolidine, the free base of this compound, is a significant transformation pathway, leading to various products, most notably lactams.
N-Methylpyrrolidine can undergo aerobic oxidation to form the corresponding lactam, N-methyl-2-pyrrolidone. This transformation is of interest in synthetic chemistry and is a known degradation pathway. The reaction typically requires a catalyst and an oxygen source. For example, ceria-supported nanogold (Au/CeO₂) has been shown to be an effective catalyst for the aerobic oxidation of N-methyl cyclic tertiary amines to their corresponding lactams at temperatures between 80°C and 100°C. osti.gov
In a typical reaction, N-Methylpyrrolidine is heated in the presence of the catalyst and an oxygen atmosphere. High yields of N-methyl-2-pyrrolidone can be achieved. osti.gov The reaction can also proceed using air as the oxidant, although it may require longer reaction times to achieve similar yields. osti.gov
| Catalyst | Temperature (°C) | Oxidant | Time (h) | Lactam Yield (%) |
| Au/CeO₂ | 80 | O₂ | 3.5 | 97 |
| Au/CeO₂ | 80 | Air | 10 | 97 |
| CeO₂ (only) | 80 | O₂ | - | 0 |
This table presents data on the catalytic oxidation of N-Methylpyrrolidine. osti.gov
The mechanism of oxidation of N-Methylpyrrolidine and related compounds has been a subject of investigation. For N-methyl-2-pyrrolidone (NMP), which is the oxidation product of N-Methylpyrrolidine, further oxidative degradation can occur. In studies mimicking industrial processes, the oxidation of NMP was found to be catalyzed by transition metals and proceeds via radical pathways. nih.gov
One proposed mechanism involves a hydrogen abstraction from the carbon atom adjacent to the nitrogen, forming an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which can undergo further reactions. nih.gov The oxidation of N-Methylpyrrolidine to N-methyl-2-pyrrolidone likely proceeds through an initial N-oxidation to form an N-oxide or through direct oxidation at the α-carbon. nih.gov Studies on the degradation of cefepime showed that the released N-Methylpyrrolidine is metabolized in vivo to N-Methylpyrrolidine N-oxide. nih.gov
Further oxidation of N-methyl-2-pyrrolidone can lead to ring-opening and the formation of various degradation products, including N-methylsuccinimide (NMS). nih.govresearchgate.net The oxidation process has been observed to lower the pH of the solution, which can in turn affect the stability and reactivity of the system. nih.govresearchgate.net Controlling the atmosphere, for instance by using an inert nitrogen blanket, has been shown to suppress this oxidative degradation. nih.govresearchgate.net
Applications in Advanced Organic Synthesis and Catalysis
Utilization as a Synthetic Intermediate and Building Block
The stable, yet reactive, nature of N-methylpyrrolidine makes it a valuable building block for creating a diverse array of organic molecules.
N-Methylpyrrolidine serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. researchgate.net The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds.
Key applications include:
Pharmaceutical Intermediates: It is a crucial component for the synthesis of pharmaceuticals such as the antihistamine drug Metdilazine. nih.gov The synthesis involves creating the pyrrolidine ring structure which is central to the final drug molecule. nih.gov
Diverse Nitrogen-Containing Compounds: The strong nucleophilic character of the nitrogen atom's lone pair of electrons makes N-methylpyrrolidine highly reactive toward electrophiles. sigmaaldrich.com This property is exploited in various alkylation, acylation, and substitution reactions, enabling the synthesis of a wide range of nitrogen-containing compounds. sigmaaldrich.com
Green Synthesis Routes: Research has demonstrated "green" methods for synthesizing N-methylpyrrolidine itself, for example, by reacting methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium. researchgate.net This highlights its importance as a target molecule for environmentally friendly chemical processes.
N-methylpyrrolidine, as a tertiary amine, is a direct precursor to a class of compounds known as quaternary ammonium (B1175870) salts. These salts are synthesized through a process called quaternization, most commonly via the Menschutkin reaction. mdpi.comnih.gov This SN2 reaction involves the alkylation of the tertiary amine with an alkyl halide. nih.gov
The general reaction is as follows: N-methylpyrrolidine reacts with an alkyl halide (R-X) to yield an N-methyl-N-alkylpyrrolidinium halide. The reaction is favored in polar aprotic solvents. mdpi.com The resulting quaternary ammonium compounds have applications that are dependent on the nature of the "R" group, and may include uses as polymerizable monomers if the alkyl group contains a reactive moiety like a methacrylate. nih.gov
| Reactant 1 (Tertiary Amine) | Reactant 2 (Alkyl Halide) | Resulting Quaternary Ammonium Salt | Reaction Type |
|---|---|---|---|
| N-Methylpyrrolidine | Methyl Iodide | N,N-Dimethylpyrrolidinium Iodide | Menschutkin Reaction |
| N-Methylpyrrolidine | Ethyl Bromide | N-Ethyl-N-methylpyrrolidinium Bromide | Menschutkin Reaction |
| N-Methylpyrrolidine | Benzyl Chloride | N-Benzyl-N-methylpyrrolidinium Chloride | Menschutkin Reaction |
Role in Catalytic Systems
The chemical properties of N-methylpyrrolidine allow it to function effectively in various catalytic systems, both as a ligand for metal catalysts and as an organocatalyst in its own right. In these roles, the active species is the free base, N-methylpyrrolidine, which possesses a lone pair of electrons on the nitrogen atom essential for its catalytic activity. The hydrochloride salt serves as a stable, less volatile precursor that can be converted to the free base in the reaction mixture.
While direct studies on N-methylpyrrolidine hydrochloride as a ligand are less common, the free base, N-methylpyrrolidine, and structurally related pyrrolidone compounds are known to act as ligands in transition metal catalysis. Ligands are crucial as they can modify the electronic and steric properties of a metal center, thereby tuning its reactivity, selectivity, and efficiency. mdpi.com
Related Pyrrolidone Ligands: The structurally similar compound N-methyl-2-pyrrolidone (NMP) has been shown to significantly improve the stability and activity of copper-based catalysts used in acetylene (B1199291) hydrochlorination. researchgate.net In iron-catalyzed cross-coupling reactions, NMP plays a critical role, not by directly binding to the iron, but by coordinating to magnesium counter-ions, which in turn stabilizes a highly reactive trimethyliron(II) ferrate species. nih.gov
General Pyrrolidine Ligands: Pyrrolidine-containing ligands are used in various catalytic systems. For instance, chiral pyrrolidine derivatives are employed in zirconium-catalyzed asymmetric hydroamination. ubc.ca Cationic Rhodium(I) complexes with 2-pyrrolidone ligands have demonstrated exceptionally high activity as catalysts for the hydrosilylation of olefins. researchgate.net
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions, avoiding the need for metal catalysts. nih.gov N-methylpyrrolidine serves as a simple, yet effective, organocatalyst. sigmaaldrich.com
Its primary role is as a base catalyst in reactions such as:
Aldol (B89426) condensations
Acylations
Cyclization reactions
In these transformations, N-methylpyrrolidine's basicity is used to deprotonate a substrate, generating a more reactive nucleophilic species that can then participate in the key bond-forming step of the reaction. sigmaaldrich.com
| Reaction Type | Role of N-Methylpyrrolidine | General Transformation |
|---|---|---|
| Aldol Condensation | Base Catalyst | Generates an enolate from a ketone or aldehyde for nucleophilic attack on another carbonyl compound. |
| Acylation | Base Catalyst/Nucleophilic Catalyst | Activates acylating agent or deprotonates a nucleophile (e.g., alcohol) for attack on an acyl source. |
| Cyclization | Base Catalyst | Promotes intramolecular reactions by generating a nucleophilic center within a molecule. |
The catalytic efficacy of N-methylpyrrolidine stems from the nucleophilicity and basicity of the lone pair of electrons on its nitrogen atom. sigmaaldrich.com
As a Base Catalyst: In organocatalytic applications, N-methylpyrrolidine functions by abstracting a proton from a carbon acid (like the α-carbon of a carbonyl compound). This generates a resonance-stabilized enolate ion, which is a potent nucleophile. This newly formed nucleophile can then attack an electrophile (e.g., the carbonyl carbon of another aldehyde molecule in an aldol reaction), forming a new carbon-carbon bond. The catalyst is then regenerated, completing the catalytic cycle.
As a Ligand in Metal Catalysis: When acting as a ligand, the nitrogen's lone pair is donated to a vacant orbital of a transition metal. This coordination can influence the catalyst's performance in several ways. A detailed study on the related NMP in iron-catalyzed cross-coupling revealed a unique mechanism. nih.gov Instead of binding directly to the iron center, NMP was found to coordinate to the Mg(II) counterions present from the Grignard reagent. This interaction with the counterion preferentially stabilizes a specific, highly reactive three-coordinate iron(II)-methyl species, preventing the formation of less reactive iron clusters. nih.gov This stabilization of a key catalytic intermediate is crucial for the high efficiency and selectivity of the cross-coupling reaction. nih.gov
Investigation of Corrosion Inhibition Properties
The investigation into the corrosion inhibition properties of this compound is a field that appears to be largely unexplored, as detailed below.
Electrochemical Studies of Corrosion Inhibition
A comprehensive search of scientific databases and research publications did not yield any specific electrochemical studies, such as potentiodynamic polarization or electrochemical impedance spectroscopy (EIS), focused on the corrosion inhibition characteristics of this compound. Such studies are crucial for determining a compound's efficiency in protecting metallic surfaces from corrosive environments. The absence of this data means that key parameters like corrosion current density (i_corr), corrosion potential (E_corr), and inhibition efficiency are unknown for this specific compound.
Adsorption Behavior on Metal Surfaces
Similarly, there is no available research detailing the adsorption behavior of this compound on metal surfaces. Understanding the adsorption isotherm (e.g., Langmuir, Frumkin, Temkin) is fundamental to elucidating the mechanism of corrosion inhibition, as it describes how the inhibitor molecules interact with and cover the metal surface. Without such studies, the mode of interaction, whether it be physisorption, chemisorption, or a combination of both, remains speculative for this compound.
In contrast, studies on a related but distinct compound, N-methyl-2-pyrrolidone (NMP), have shown corrosion inhibition properties. For instance, research on NMP has demonstrated its effectiveness in inhibiting the corrosion of carbon steel in acidic media, with investigations into its electrochemical behavior and adsorption according to the Langmuir isotherm model. However, it is critical to emphasize that these findings are not directly applicable to this compound due to differences in their chemical structures.
Advanced Spectroscopic and Analytical Characterization Approaches
Chromatographic Methodologies for Qualitative and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and quantifying the components of a mixture. For N-Methylpyrrolidine hydrochloride, various chromatographic techniques are utilized, each with its specific advantages for different analytical challenges.
Ion chromatography (IC) is a highly effective technique for the determination of ionic species. In the context of this compound analysis, IC is particularly useful for impurity profiling, especially in complex matrices like pharmaceutical formulations. rsc.orgmetrohm.comresearchgate.net
One of the primary applications of IC is the determination of N-Methylpyrrolidine (NMP) as a degradation product in drug substances such as cefepime (B1668827) hydrochloride. rsc.orgthermofisher.com In aqueous solutions, N-Methylpyrrolidine exists as a positively charged ion, making it amenable to analysis by cation-exchange chromatography. oup.com An IC method using a silica-based, weak cation-exchange column with non-suppressed conductivity detection has been developed for this purpose. thermofisher.com This method has been shown to meet the acceptance criteria for determining NMP in cefepime hydrochloride and Cefepime for Injection samples. thermofisher.com
To enhance the sensitivity and efficiency of the analysis, a Reagent-Free™ Ion Chromatography (RFIC™) system with suppressed conductivity detection can be employed. thermofisher.com This system utilizes an electrolytically generated eluent, such as methanesulfonic acid (MSA), which simplifies the process and reduces analysis time. thermofisher.com The use of a hydrophilic, moderate-capacity carboxylate-functionalized cation exchanger, like the IonPac CS17 column, allows for the successful separation of hydrophobic and polyvalent amines, including N-Methylpyrrolidine. thermofisher.com
A significant challenge in the analysis of N-Methylpyrrolidine in certain drug products is the interference from the active pharmaceutical ingredient (API) itself. For instance, cefepime behaves as a strong cation and can be retained in the analytical column, leading to reduced column capacity and irreproducible retention times. researchgate.net To address this, a solid-phase extraction (SPE) procedure can be implemented prior to IC analysis to separate NMP from the drug substance. rsc.org This pre-treatment step significantly reduces the amount of NMP formed by hydrolysis of the drug during the analysis. rsc.org
The performance of IC methods for this compound analysis is validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. thermofisher.comthermofisher.com For example, one IC method demonstrated a limit of quantitation for NMP of 0.10 µg/mL, which corresponds to 0.001% NMP in a 10 mg/mL cefepime hydrochloride solution, well below the typical limit of 0.3%. thermofisher.com
Below is a table summarizing typical parameters for IC analysis of N-Methylpyrrolidine:
| Parameter | Value | Reference |
| Column | IonPac CS17 (2 x 250 mm) | thermofisher.com |
| Eluent | Methanesulfonic acid (MSA) | thermofisher.com |
| Detection | Suppressed Conductivity | thermofisher.com |
| LOD | 0.03 µg/mL | thermofisher.com |
| LOQ | 0.10 µg/mL | thermofisher.com |
| Linearity (r²) | 0.9999 | thermofisher.com |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. While not as common as GC for residual solvent analysis, HPLC can be effectively employed for the determination of N-Methylpyrrolidine, particularly when the compound possesses a chromophore that absorbs ultraviolet (UV) light. oup.com
A reversed-phase HPLC method with UV detection has been developed for the quantitation of residual N-Methylpyrrolidone (NMP) in drug substances like losoxantrone (B1675152) hydrochloride. oup.com This method utilizes a binary gradient with a mobile phase consisting of trifluoroacetic acid (TFA) in water and acetonitrile. oup.com The use of TFA helps to improve peak shape and prevent the analyte from adhering to glassware. oup.com The method has demonstrated linearity over a concentration range of 0.11-1.08 µg/mL with a correlation coefficient of 1.000. oup.com
The choice of column is critical for achieving optimal separation. A special reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, can be used for the analysis of N-Methylpyrrolidine. sielc.com The mobile phase for such a separation can be a simple mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
It is important to note that using N-Methylpyrrolidone as a sample diluent in RP-HPLC can result in a large peak at the void volume, but small injection volumes (e.g., 5µL) are generally not expected to damage a C18 stationary phase. chromforum.org
The table below outlines typical conditions for an HPLC method for N-Methylpyrrolidine analysis:
| Parameter | Condition | Reference |
| Method Type | Binary Gradient Reversed-Phase HPLC | oup.com |
| Mobile Phase A | 0.05% (v/v) TFA in water | oup.com |
| Mobile Phase B | Acetonitrile | oup.com |
| Detection | UV | oup.com |
| Linearity Range | 0.11-1.08 µg/mL | oup.com |
| Correlation Coefficient (r²) | 1.000 | oup.com |
Gas chromatography (GC) is a powerful and common technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the determination of residual N-Methylpyrrolidine in various matrices. researchgate.netingentaconnect.comnih.gov
A simple and rapid GC method with flame ionization detection (FID) has been developed for the determination of N-Methylpyrrolidine (NMP) in cefepime and its preparations. nih.gov In this method, NMP is first extracted from the sample using chloroform (B151607). nih.gov The analysis is performed on an HP-1 column with pyridine (B92270) as an internal standard. nih.gov This method has shown a linear detector response up to 135 ng and a detection limit of 0.3 ng. nih.gov
Headspace GC (HS-GC) is another valuable technique that eliminates the need for sample extraction by analyzing the vapor phase in equilibrium with the sample. ingentaconnect.com An HS-GC method using a flame-ionization detector has been established for determining residual N-Methylpyrrolidine in cefepime dihydrochloride. ingentaconnect.com This method demonstrated good linearity over a range of 43.4-347.2 μg·mL⁻¹ with a correlation coefficient of 0.9997 and a limit of quantification of 4.17 μg·mL⁻¹. ingentaconnect.com
For the purity testing of N-Methyl-2-pyrrolidone (NMP) and its trace determination in battery electrolytes, headspace GC-FID has also been successfully applied. shimadzu.com This approach allows for direct analysis without extensive sample preparation. shimadzu.com
The following table summarizes typical parameters for GC analysis of N-Methylpyrrolidine:
| Parameter | Value/Condition | Reference |
| Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | nih.gov |
| Column | HP-1 | nih.gov |
| Column Temperature | 100 °C | nih.gov |
| Injector/Detector Temperature | 250 °C | nih.gov |
| Internal Standard | Pyridine | nih.gov |
| Detection Limit | 0.3 ng | nih.gov |
| Linearity | Up to 135 ng | nih.gov |
| Parameter | Value/Condition | Reference |
| Technique | Headspace Gas Chromatography (HS-GC) | ingentaconnect.com |
| Column | HP-5 (0.53 mm × 30 m) | ingentaconnect.com |
| Detector | Flame-Ionization Detector (FID) | ingentaconnect.com |
| Carrier Gas | Nitrogen | ingentaconnect.com |
| Linearity Range | 43.4-347.2 μg·mL⁻¹ | ingentaconnect.com |
| Correlation Coefficient (r) | 0.9997 | ingentaconnect.com |
| Limit of Quantitation | 4.17 μg·mL⁻¹ | ingentaconnect.com |
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like this compound. researchgate.netnih.gov It offers advantages such as short analysis times, high efficiency, and low sample and reagent consumption.
A capillary zone electrophoresis (CZE) method has been developed and validated for the determination of N-Methylpyrrolidine as an impurity in cefepime for injection. oup.comnih.gov In an aqueous acidic solution, N-Methylpyrrolidine accepts a proton and exists as a positively charged ion, allowing for its separation by CZE. oup.com This method utilizes an indirect UV photometry method for detection. oup.comnih.gov The separation is achieved in a bare fused silica (B1680970) capillary using an imidazole (B134444) buffer. oup.comnih.gov The method has been validated according to ICH guidelines, demonstrating its selectivity, sensitivity, suitability, robustness, and ruggedness. oup.comnih.gov
The principle of CE is based on the differential migration of ions in an electric field. nih.gov The electrophoretic mobility of an ion is directly proportional to its charge and inversely proportional to its size and the viscosity of the medium. nih.gov In CZE, a buffer is used in a narrow bore silica capillary, and the application of a high voltage drives the separation. nih.gov
Key parameters for a typical CE method for N-Methylpyrrolidine are presented in the table below:
| Parameter | Condition | Reference(s) |
| Technique | Capillary Zone Electrophoresis (CZE) | oup.comnih.gov |
| Capillary | Bare fused silica, 56 cm effective length, 50 µm inner diameter | oup.comnih.gov |
| Background Electrolyte | 5 mmol imidazole buffer (pH 5.1) | oup.comnih.gov |
| Applied Voltage | 25 kV | oup.comnih.gov |
| Detection | Indirect UV photometry (analyte signal at 240 nm, reference at 210 nm) | oup.comnih.gov |
| Analysis Time | 10 minutes | oup.comnih.gov |
| Migration Time of N-Methylpyrrolidine | 3.7 minutes | oup.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, provide a comprehensive approach to the analysis of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. analytice.com This hyphenated technique is invaluable for the structural elucidation of unknown impurities and the comprehensive purity assessment of this compound.
In a typical GC-MS analysis, the sample is injected into the GC, where its components are separated based on their volatility and interaction with the stationary phase of the column. core.ac.uk The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for a specific compound, allowing for its definitive identification.
GC-MS has been used to identify volatile components, including N-Methylpyrrolidine, in reaction mixtures. core.ac.uk For instance, in a study investigating a dehydrogenation reaction, GC-MS analysis of the volatile products indicated the formation of an N-methylpyrroline and traces of N-Methylpyrrolidine. core.ac.uk The mass spectrum of N-Methylpyrrolidine shows a molecular ion (M+) at m/z 85. core.ac.uk
For quantitative analysis and purity assessment, thermal desorption-GC/MS (TD-GC/MS) can be employed. This technique is particularly useful for analyzing residual solvents in polymeric materials. nih.gov A TD-GC/MS method for the quantification of N-Methyl-2-pyrrolidone (NMP) in polymer matrices has shown good linearity and precision. nih.gov
Solid-phase microextraction (SPME) coupled with GC-MS is another sensitive method for the determination of N-Methylpyrrolidine. analytice.com This technique has a limit of quantification in the range of 0.1 to 1 mg/L. analytice.com
The following table summarizes key aspects of GC-MS analysis for N-Methylpyrrolidine:
| Parameter | Details | Reference(s) |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | analytice.comcore.ac.uk |
| Ionization Mode | Electron Impact (EI) | core.ac.uk |
| Molecular Ion (M+) of N-Methylpyrrolidine | m/z 85 | core.ac.uk |
| Coupled Technique (for trace analysis) | Solid-Phase Microextraction (SPME) | analytice.com |
| Limit of Quantification (SPME/GC-MS) | 0.1 to 1 mg/L | analytice.com |
Thermal Desorption – Ion Mobility Spectrometry (TD-IMS) for Rapid Analysis
Thermal Desorption-Ion Mobility Spectrometry (TD-IMS) is a powerful and rapid analytical technique suitable for detecting and identifying volatile and semi-volatile organic compounds. nih.govmdpi.comconsensus.app This method involves two main stages: thermal desorption of the analyte from a sample matrix, followed by separation and detection using ion mobility spectrometry.
The process for analyzing this compound would typically begin with sample collection, for instance, by wiping a surface with a swab. The swab is then inserted into a thermal desorber, where heat is applied to vaporize the this compound. The gaseous molecules are then carried into the ion mobility spectrometer. researchgate.net
Inside the IMS, the molecules are ionized, often through atmospheric pressure chemical ionization (APCI). The resulting ions are then introduced into a drift tube under a weak electric field. The ions travel through the drift tube, colliding with a neutral drift gas flowing in the opposite direction. The time it takes for an ion to traverse the drift tube (its drift time) is dependent on its size, shape, and charge. nih.gov By measuring these drift times, a characteristic mobility spectrum is generated, which can be used for identification.
TD-IMS offers high sensitivity and rapid analysis times, often on the order of seconds, making it a valuable tool for high-throughput screening. bmj.comnih.gov For a compound like this compound, this technique could provide a quick and effective means of detection in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule and their local electronic environments. For this compound, the protonated form of N-Methylpyrrolidine, the spectrum would show signals for the protons on the pyrrolidine (B122466) ring and the N-methyl group.
Upon protonation of the tertiary amine, the electron-withdrawing effect of the newly formed N-H⁺ group causes a downfield shift (to higher ppm values) for all adjacent protons compared to the free base. A broad signal corresponding to the N-H⁺ proton would also be expected, the chemical shift and appearance of which can be highly dependent on the solvent and concentration.
Table 1: Comparison of ¹H-NMR Chemical Shifts (δ) for N-Methylpyrrolidine and Expected Shifts for this compound.
| Proton Assignment | N-Methylpyrrolidine (Free Base) δ (ppm) chemicalbook.com | This compound (Expected) δ (ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.35 | > 2.35 | Singlet | 3H |
| N-CH₂ (α-protons) | ~2.47 | > 2.47 | Multiplet | 4H |
| C-CH₂ (β-protons) | ~1.78 | > 1.78 | Multiplet | 4H |
| N-H⁺ | N/A | Variable (often broad) | Singlet (broad) | 1H |
Note: Expected shifts are qualitative. Actual values can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the decoupled ¹³C-NMR spectrum of this compound, three distinct signals would be anticipated, corresponding to the N-methyl carbon, the α-carbons (adjacent to the nitrogen), and the β-carbons of the pyrrolidine ring.
Similar to ¹H-NMR, the protonation of the nitrogen atom leads to a downfield shift for the adjacent carbon atoms due to the inductive effect of the positive charge.
Table 2: Comparison of ¹³C-NMR Chemical Shifts (δ) for N-Methylpyrrolidine and this compound.
| Carbon Assignment | N-Methylpyrrolidine (Free Base) δ (ppm) chemicalbook.com | This compound (Expected) δ (ppm) |
| N-CH₃ | ~42.4 | > 42.4 |
| N-CH₂ (α-carbons) | ~56.3 | > 56.3 |
| C-CH₂ (β-carbons) | ~24.2 | > 24.2 |
Note: Expected shifts are qualitative. Actual values can vary based on solvent and experimental conditions.
To definitively assign the proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. sdsu.eduemerypharma.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, cross-peaks would be expected between the protons on the α-carbons and the protons on the β-carbons of the pyrrolidine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net An HSQC spectrum of this compound would show correlations between:
The N-CH₃ proton signal and the N-CH₃ carbon signal.
The α-proton signals and the α-carbon signal.
The β-proton signals and the β-carbon signal.
These techniques provide unambiguous evidence for the atom connectivity, confirming the proposed structure of the N-Methylpyrrolidinium cation. emerypharma.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds. wpmucdn.com
The IR spectrum of this compound is distinct from that of its free base, N-Methylpyrrolidine. As a tertiary amine, N-Methylpyrrolidine does not show an N-H stretching band. rockymountainlabs.comorgchemboulder.com However, upon formation of the hydrochloride salt, a protonated amine (N-H⁺) group is formed. This gives rise to a very characteristic, strong, and broad absorption band in the IR spectrum. spectroscopyonline.com
Table 3: Key IR Absorption Bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) spectroscopyonline.comresearchgate.net | Description |
| N-H⁺ Stretch | 2700 - 2400 | Strong, very broad absorption, characteristic of a tertiary amine salt. |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching vibrations from the methyl and pyrrolidine ring protons. |
| C-N Stretch | 1250 - 1020 | Stretching vibration of the carbon-nitrogen bond. |
The most telling feature in the IR spectrum of this compound is the broad N-H⁺ stretching envelope, which is a clear indicator of the formation of the amine salt. spectroscopyonline.comwikipedia.org
Theoretical and Computational Investigations of N Methylpyrrolidine Hydrochloride
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost. For N-Methylpyrrolidine hydrochloride, which exists as an ionic pair of the N-Methylpyrrolidinium cation and a chloride anion, DFT calculations can unravel the details of its geometry, electronic properties, and reactivity.
The electronic structure of the N-Methylpyrrolidinium cation is central to its chemical character. DFT calculations are employed to optimize the geometry of the cation and to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
The distribution of electron density within the N-Methylpyrrolidinium cation, as revealed by molecular orbital analysis, indicates the regions most susceptible to nucleophilic or electrophilic attack. The positive charge is primarily localized on the nitrogen atom, making it the center of electrostatic interactions with the chloride anion and polar solvent molecules.
Table 1: Calculated Electronic Properties of the N-Methylpyrrolidinium Cation (Illustrative DFT Data)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Energy of the highest energy electrons, indicating the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Energy of the lowest energy empty orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the cation. |
Note: The values presented in this table are illustrative and would be derived from specific DFT calculations.
DFT calculations are also invaluable for predicting the pathways of chemical reactions involving this compound and for determining the associated energy changes. For instance, the thermal decomposition of pyrrolidinium-based ionic liquids can be investigated by mapping the potential energy surface for various possible degradation pathways.
Computational studies on related pyrrolidinium (B1226570) salts have shown that decomposition can occur through mechanisms such as E2 elimination and SN2 nucleophilic substitution. researchgate.net The activation energies and reaction enthalpies for these pathways can be calculated to determine the most likely degradation routes under specific conditions. For this compound, a potential decomposition pathway could involve the abstraction of a proton from the pyrrolidinium ring by the chloride anion, followed by ring-opening or elimination reactions. The energetics of such processes, including the stability of intermediates and transition states, can be precisely calculated using DFT.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of the molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of this compound molecules in a condensed phase, such as in solution or at an interface.
The adsorption of the N-Methylpyrrolidinium cation onto surfaces is a key aspect of its behavior in various applications, such as in electrolytes for energy storage devices. MD simulations can be used to study the adsorption of N-Methylpyrrolidinium cations on surfaces like graphite (B72142) or metal electrodes. nih.gov These simulations reveal the orientation of the cation at the surface and the nature of the intermolecular interactions that govern the adsorption process.
Studies on similar pyrrolidinium-based ionic liquids have shown that the cations tend to form layered structures at the electrode-electrolyte interface. confex.comresearchgate.net The pyrrolidinium ring may adopt a specific orientation with respect to the surface to maximize favorable interactions, such as van der Waals forces and electrostatic interactions. The presence of the chloride anion will also significantly influence the structure of the electrical double layer.
Table 2: Key Intermolecular Interactions Involving N-Methylpyrrolidinium Cation from MD Simulations (Conceptual)
| Interaction Type | Description | Significance |
| Cation-Anion | Strong electrostatic attraction between the positively charged nitrogen of the pyrrolidinium ring and the chloride anion. | Dictates the primary structure of the salt and its behavior in the bulk phase. |
| Cation-Surface | Van der Waals and electrostatic interactions between the pyrrolidinium cation and a solid surface (e.g., graphite). | Governs the adsorption behavior and the formation of interfacial layers. |
| Cation-Solvent | Ion-dipole interactions between the cation and polar solvent molecules (e.g., water). | Determines the solvation structure and dynamics. |
| Anion-Solvent | Ion-dipole interactions between the chloride anion and polar solvent molecules. | Influences the overall solvation of the ionic pair. |
Solvation Dynamics and Solvent-Solute Interactions
The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. MD simulations are a powerful tool to investigate solvation dynamics and the structure of the solvent shell around the N-Methylpyrrolidinium cation and the chloride anion.
In aqueous solutions, water molecules are expected to form a structured hydration shell around the ions. The positively charged nitrogen atom of the cation will strongly interact with the oxygen atoms of water molecules, while the hydrogen atoms of water will orient towards the chloride anion. MD simulations can provide detailed information about the coordination numbers of the ions, the orientation of the solvent molecules, and the dynamics of the solvation shells. rsc.orgibm.com The radial distribution function (RDF) is a key metric calculated from MD simulations that describes the probability of finding a solvent molecule at a certain distance from the ion.
Studies on Supramolecular Interactions
The N-Methylpyrrolidinium cation and the chloride anion can participate in a variety of non-covalent interactions, leading to the formation of supramolecular assemblies. These interactions include hydrogen bonding, ion-pairing, and van der Waals forces.
While direct studies on the supramolecular chemistry of this compound are scarce, research on related pyrrolidinium salts provides valuable insights. Hydrogen bonding can occur between the C-H bonds of the pyrrolidinium ring and the chloride anion, although these are generally weaker than conventional O-H···Cl or N-H···Cl hydrogen bonds. The crystal structure of the ionic liquid is determined by the efficient packing of the ions, driven by the optimization of these electrostatic and van der Waals interactions. The interplay of these forces dictates the formation of specific supramolecular motifs in the solid state. confex.comacs.org
In solution, ion-pairing between the N-Methylpyrrolidinium cation and the chloride anion can influence the solution's properties. The extent of ion-pairing versus dissociation will depend on the polarity of the solvent. In solvents with high dielectric constants like water, the ions are likely to be well-solvated and exist as separate entities, whereas in less polar solvents, they may form contact ion pairs or larger aggregates.
Proton-Bound Dimer and Oligomer Formation
The formation of proton-bound dimers and larger oligomeric clusters is a fundamental aspect of the gas-phase chemistry of ions and plays a crucial role in nucleation and aerosol formation in the atmosphere. For this compound, the primary species in the gas phase would be the N-Methylpyrrolidinium cation ([CH₃C₄H₈NH]⁺). Theoretical studies on analogous systems, such as protonated proline dimers, reveal that these clusters are held together by strong hydrogen bonds.
The structure of the protonated dimer of azidothymidine, another nitrogen-containing heterocyclic compound, has been investigated using infrared multiple photon dissociation (IRMPD) spectroscopy and quantum chemical calculations. These studies have shown the presence of multiple intramolecular hydrogen bonds, which stabilize the dimer complex. It is reasonable to infer that the proton-bound dimer of N-Methylpyrrolidine would exhibit similar stabilizing interactions.
The formation of oligomers would proceed through the sequential addition of neutral N-Methylpyrrolidine molecules to the growing cluster, with each addition being driven by ion-molecule interactions. The chloride anion would also play a role in the structure and stability of these clusters, forming ion-pair interactions with the positively charged N-Methylpyrrolidinium core. Computational studies on the clustering of ions are essential for understanding atmospheric chemistry and the initial stages of particle formation. Theoretical investigations into metallic clusters, for instance, highlight the importance of both electronic and geometric factors in determining cluster stability, a principle that also applies to molecular clusters.
| Interaction Type | Description | Relevance to this compound Oligomers |
| Ion-Dipole | The electrostatic attraction between the N-Methylpyrrolidinium cation and the permanent dipole of a neutral N-Methylpyrrolidine molecule. | A primary driving force for the initial association of molecules in the cluster. |
| Hydrogen Bonding | The interaction between the acidic proton on the protonated nitrogen and a lone pair of electrons on a neutral nitrogen atom. | A strong, directional interaction that significantly contributes to the stability of the dimer and larger oligomers. |
| Van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron density. | Contribute to the overall stability of the cluster, particularly for larger oligomers. |
| Ion-Pairing | The electrostatic attraction between the N-Methylpyrrolidinium cation and the chloride anion. | Influences the overall structure and charge distribution within the oligomer. |
Host-Guest Complexation and Selectivity
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The N-Methylpyrrolidinium cation, due to its size and charge, has the potential to act as a guest in various macrocyclic hosts such as crown ethers, calixarenes, and cyclodextrins. Computational studies are instrumental in understanding the factors that govern the stability and selectivity of these complexes. libretexts.org
The selectivity of a host for a particular guest is determined by a combination of factors, including the relative sizes of the host cavity and the guest, the nature of the intermolecular forces at play (e.g., electrostatic interactions, hydrogen bonding, van der Waals forces), and the solvation energies of the host, guest, and complex. rsc.org
Crown Ethers: Crown ethers are known for their ability to selectively bind metal cations based on the match between the cation's ionic radius and the size of the crown ether's cavity. youtube.com The N-Methylpyrrolidinium cation, with its positive charge localized on the ammonium (B1175870) group, can be expected to interact favorably with the electron-rich oxygen atoms lining the cavity of a crown ether. Computational studies on the complexation of various cations with crown ethers have provided detailed insights into the binding energies and geometries of these complexes. rsc.org The selectivity of crown ethers for different cations is a well-studied phenomenon, and similar principles would apply to the binding of the N-Methylpyrrolidinium ion. libretexts.org
| Crown Ether | Cavity Diameter (Å) | Selectively Binds | Predicted Interaction with N-Methylpyrrolidinium |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | The cavity is likely too small for efficient binding. |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | Potential for complexation, depending on the effective size of the N-Methylpyrrolidinium ion. |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | The cavity size may be suitable for accommodating the N-Methylpyrrolidinium ion. |
| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | The cavity is likely too large for strong, selective binding. |
Calixarenes: Calixarenes are another class of macrocyclic hosts with a "cup-like" shape that can be functionalized to bind a variety of guests. Anionic calixarenes, for example, have been shown to bind cationic guests through electrostatic and cation-π interactions. Computational studies have revealed that the binding of guests in calixarenes is a complex process that can involve conformational changes in the host molecule. nih.gov The hydrophobic cavity of a calixarene (B151959) could encapsulate the methyl and pyrrolidine (B122466) ring of the N-Methylpyrrolidinium cation, while the charged ammonium group could interact with anionic groups on the rim of the calixarene. nih.govrsc.org
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are known to form inclusion complexes with a wide range of guest molecules. Computational modeling of the inclusion of various guest molecules, including those structurally similar to N-Methylpyrrolidine, within cyclodextrins has provided valuable information on the thermodynamics and geometry of complex formation. nih.govmdpi.com The hydrophobic pyrrolidine ring of the N-Methylpyrrolidinium cation would be expected to favorably partition into the nonpolar cavity of a cyclodextrin (B1172386) from an aqueous solution.
Theoretical investigations, often employing methods like Density Functional Theory (DFT) and molecular dynamics simulations, are crucial for predicting the most stable conformations of host-guest complexes and for calculating the binding free energies, which are a measure of the complex's stability. These computational approaches allow for a systematic evaluation of the factors contributing to selectivity, providing a rational basis for the design of new host molecules with tailored guest-binding properties.
Derivatization Strategies and Chiral Analogues of N Methylpyrrolidine
Synthesis of Substituted N-Methylpyrrolidine Derivatives
The synthesis of substituted N-methylpyrrolidine derivatives is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. A variety of synthetic methodologies have been developed to introduce substituents at different positions of the N-methylpyrrolidine ring.
One common approach involves the modification of pre-existing pyrrolidine-containing molecules. For instance, (S)-prolinol, derived from the reduction of the amino acid proline, serves as a versatile starting material for the synthesis of numerous drugs. mdpi.com
A direct method for creating substituted N-methylpyrrolidone (NMP) derivatives involves a one-step nickel-catalyzed reaction. This process introduces an arylidene group at the alpha position and a hydroxyl group at the gamma position of the NMP ring, using an aldehyde as a reactant. The optimal conditions for this transformation have been found to employ Ni(glyme)Cl2 as the nickel catalyst and tert-butyl hydroperoxide as the oxidant. researchgate.net
The industrial production of N-methyl-2-pyrrolidone (NMP) itself is primarily achieved through the reaction of gamma-butyrolactone (B3396035) with monomethylamine at high temperatures and pressures. google.com Alternative, greener methods are also being explored, such as the one-pot cyclization and methylation of γ-aminobutyric acid (GABA) using methanol (B129727) as the methylating agent. rsc.org
Furthermore, direct functionalization of the pyrrolidine (B122466) ring offers an efficient route to substituted derivatives. A redox-neutral α-C–H arylation of pyrrolidine has been developed, utilizing a quinone monoacetal as an oxidizing agent and DABCO as a base to introduce aryl substituents at the α-position. rsc.orgrsc.org This method provides a more environmentally friendly alternative to metal-mediated functionalization. rsc.orgrsc.org
The following table summarizes various synthetic routes to substituted N-methylpyrrolidine derivatives:
| Starting Material | Reagents and Conditions | Product | Reference |
| γ-Butyrolactone | Methylamine (B109427) | N-Methyl-2-pyrrolidone (NMP) | chemicalbook.com |
| N-Methyl-2-pyrrolidone (NMP), Aldehyde | Ni(glyme)Cl2, tert-butyl hydroperoxide | α-Arylidene and γ-hydroxy-substituted NMP | researchgate.net |
| Pyrrolidine, Quinone monoacetal, Aryl nucleophile, DABCO | Toluene, 60 °C | α-Aryl-substituted pyrrolidines | rsc.orgrsc.org |
| γ-Aminobutyric acid (GABA) | Methanol, Halogen salt (e.g., ammonium (B1175870) bromide) | N-Methylpyrrolidone (NMP) | rsc.org |
| 1,4-Dichlorobutane (B89584) | Methylamine aqueous solution, Potassium iodide, Ether solvent | N-Methylpyrrolidine | google.com |
| 1,4-Butanediol (B3395766) (BDO), Methylamine (MA) | Cu- and Ni-modified ZSM-5 catalyst | N-Methylpyrrolidine (NMPD) | rsc.org |
Stereoselective Synthesis and Applications of Chiral N-Methylpyrrolidine Analogues
The synthesis of chiral N-methylpyrrolidine analogues is of paramount importance in the development of pharmaceuticals, as the stereochemistry of a molecule often dictates its biological activity. Stereoselective synthesis methods aim to produce a single, desired stereoisomer, which is crucial for efficacy and safety.
A primary strategy for obtaining chiral pyrrolidine derivatives is to start with an already optically pure precursor, a method often referred to as the "chiral pool" approach. mdpi.com Proline and 4-hydroxyproline (B1632879) are common starting materials in this context. mdpi.com For example, an efficient synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, which is a significant improvement over previous, lower-yielding methods. nih.gov This improved route facilitates more extensive structure-activity relationship (SAR) studies for the development of nNOS inhibitors. nih.gov
Another approach involves the diastereoselective synthesis of pyrrolidines from readily available chiral N-allyl oxazolidines. This method constructs the pyrrolidine ring through a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence. nih.gov
The synthesis of a new chiral pyrrolidine has also been achieved using 2,3-O-iso-propylidene-D-erythronolactol as a starting material. nih.govmdpi.com This method has been applied to the synthesis of various pyrrolidine derivatives, some of which have shown potential as organocatalysts. nih.gov
Chiral N-methylpyrrolidine derivatives have found applications as mediators in enantioselective reactions. For instance, [R-(R,S)]-β-methyl-α-phenyl-1-pyrrolidineethanol is a key chiral mediator in the synthesis of certain reverse transcriptase inhibitors. google.com
The following table outlines some stereoselective synthetic methods and applications of chiral N-methylpyrrolidine analogues:
| Starting Material | Key Transformation/Catalyst | Product/Application | Reference |
| Chiral Pyrrolidine Precursors | Improved synthetic route | Chiral pyrrolidine inhibitors of nNOS | nih.gov |
| Chiral N-allyl oxazolidines | Hydrozirconation-cyclization | Diastereoselective synthesis of pyrrolidines | nih.gov |
| 2,3-O-iso-propylidene-D-erythronolactol | Multi-step synthesis | New chiral pyrrolidine | nih.govmdpi.com |
| N/A | Enantioselective addition reaction | [R-(R,S)]-β-methyl-α-phenyl-1-pyrrolidineethanol as a chiral mediator | google.com |
Functionalization of the Pyrrolidine Ring
The functionalization of the pyrrolidine ring is a critical area of research, as it allows for the introduction of various chemical groups that can modulate the properties of the resulting molecules. These modifications are essential for fine-tuning the biological activity, solubility, and other pharmaceutically relevant characteristics of pyrrolidine-containing compounds.
A significant advancement in this area is the direct C-H bond functionalization of amines. rsc.org This approach avoids the need for pre-functionalized starting materials, making it a more efficient and atom-economical strategy. rsc.org For example, a redox-neutral α-C–H arylation of pyrrolidine has been developed, which allows for the direct introduction of aryl groups at the position alpha to the nitrogen atom. rsc.orgrsc.org This method utilizes a quinone monoacetal as an oxidizing agent and has been shown to be applicable to a range of substituted pyrrolidines and piperidines. rsc.org
Ring expansion and contraction reactions also serve as powerful tools for creating functionalized pyrrolidine derivatives. A photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net These products are versatile synthons for the synthesis of various functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net Conversely, an Ullmann-type annulation/rearrangement cascade can transform 5-arylpyrrolidine-2-carboxylates into functionalized 1H-benzo[b]azepines, demonstrating a pyrrolidine ring expansion. acs.org
Another strategy involves the aziridine (B145994) ring expansion cascade of cinnamylaziridine, induced by N-bromosuccinimide, to yield functionalized pyrrolidines with three stereocenters. rsc.org Additionally, a one-pot method for the synthesis of fused pyridine (B92270) derivatives proceeds through a consecutive pyrrolidine ring-closure/ring-opening/formal aza-Diels-Alder reaction sequence. nih.gov
The following table summarizes various strategies for the functionalization of the pyrrolidine ring:
| Functionalization Strategy | Key Reagents/Conditions | Resulting Structure | Reference |
| Redox-neutral α-C–H arylation | Quinone monoacetal, DABCO | α-Aryl-substituted pyrrolidines | rsc.orgrsc.org |
| Photo-promoted ring contraction of pyridines | Silylborane | Pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton | osaka-u.ac.jpresearchgate.net |
| Ullmann-type annulation/rearrangement cascade | Cu(I) promotion, microwave activation | Functionalized 1H-benzo[b]azepines | acs.org |
| Aziridine ring expansion cascade | N-Bromosuccinimide | Functionalized pyrrolidines with three stereocenters | rsc.org |
| Consecutive ring-closure/ring-opening/aza-Diels-Alder | 1,1-Diethoxybutane derivatives, (hetero)aromatic amines | Fused pyridine derivatives | nih.gov |
Environmental Chemical Behavior and Degradation Mechanisms
Biodegradation Studies in Aquatic Systems
Biodegradation is a primary mechanism for the removal of N-Methyl-2-pyrrolidone from aquatic and terrestrial environments. epa.gov Studies have shown that NMP is readily biodegradable under aerobic conditions, although a short lag phase may occur before degradation commences. epa.gov It is not, however, known to be transformed by chemical hydrolysis in the environment. nih.gov
Research indicates that the rate and efficiency of NMP biodegradation can vary significantly depending on the type of aquatic ecosystem. In one study, NMP was found to be degradable in water samples from a river, a wetland, and a spring. The fastest degradation occurred in river water, with complete removal in just four days. In contrast, the process was considerably slower in wetland and spring water, taking several months for completion. nih.gov
The microbial communities responsible for this degradation are diverse. Specific bacteria have been identified as key degraders in different environments:
River Water: Pseudomonads play a major role. nih.gov
Wetland Areas: Genera such as Rhodococcus and Patulibacter are primarily responsible. nih.gov
Spring Water: Members of the Mesorhizobium and Rhizobium genera have been identified as the degrading bacteria. nih.gov
Further research has isolated specific strains capable of utilizing NMP as a sole source of carbon and nitrogen. Paracoccus sp. strain NMD-4, isolated from activated sludge, can degrade approximately 75% of a 500 mg/L NMP concentration within three days. researchgate.net Another identified strain, Alicycliphilus sp. strain BQ1, also effectively degrades NMP. nih.gov
The metabolic pathways for NMP biodegradation have been investigated. For Alicycliphilus sp. strain BQ1, a six-gene cluster (nmpABCDEF) is involved. The proposed pathway involves an initial hydrolytic cleavage of the C-N bond in the pyrrolidone ring, followed by deamination and oxidation reactions that ultimately produce succinate, which enters the Krebs cycle. nih.gov An alternative pathway was proposed for Paracoccus sp. strain NMD-4, where the NMP ring is first oxidized before two C-N bonds are cleaved, producing methylamine (B109427) and succinaldehyde, which is then oxidized to succinic acid. nih.govresearchgate.net
Table 1: Microbial Degradation of N-Methyl-2-pyrrolidone (NMP) in Different Aquatic Systems
| Water Source | Key Degrading Bacteria | Degradation Timeframe | Reference |
| River Water | Pseudomonas | 4 days | nih.gov |
| Wetland | Rhodococcus, Patulibacter | Several months | nih.gov |
| Spring Water | Mesorhizobium, Rhizobium | Several months | nih.gov |
| Activated Sludge | Paracoccus sp. NMD-4 | ~3 days for 75% removal | researchgate.net |
| Environmental Isolate | Alicycliphilus sp. BQ1 | Not specified | nih.gov |
Photocatalytic Degradation Processes
Photocatalytic degradation offers an effective method for the decomposition of NMP in aqueous solutions, particularly in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV irradiation. This process can be significantly faster than direct photolysis. researchgate.net
Studies have shown that the photocatalytic degradation of NMP is influenced by several key parameters:
Catalyst Loading: An optimal TiO₂ loading is crucial for maximizing the degradation rate by providing sufficient surface area for the reaction without causing excessive scattering of UV light. One study identified the optimum loading to be 0.1 wt%, while another found it to be 0.9 g/L. researchgate.netresearchgate.net
pH: The pH of the solution plays an important role. The highest photodegradation rate has been observed in neutral conditions compared to acidic or alkaline environments. researchgate.net
Light Source: The type of UV light source affects the reaction rate. Apparent rate constants were found to be highest with a UVC lamp (254 nm), followed by a UVA lamp (365 nm), and then UV-LEDs. researchgate.net
Presence of Inorganic Salts: Certain inorganic salts, such as bicarbonate and chloride, can significantly affect the photocatalytic degradation rate. researchgate.net
The degradation process generally follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model. researchgate.net In one UV/TiO₂ batch system, the observed first-order rate constant (kₒₑₛ) was 0.10 min⁻¹, with a corresponding half-life (t₁/₂) of 6.7 minutes. researchgate.net The end products of this complete mineralization are typically carbon dioxide, sulfate, nitrate, and ammonium (B1175870) ions. researchgate.net
Table 2: Kinetic Data for Photocatalytic Degradation of NMP
| Light Source (Catalyst) | Apparent Rate Constant (kₒₑₛ) | Half-life (t₁/₂) | Reference |
| UV/TiO₂ | 0.10 min⁻¹ | 6.7 min | researchgate.net |
| UVC (254 nm) / TiO₂ | 0.0454 min⁻¹ | Not specified | researchgate.net |
| UVA (365 nm) / TiO₂ | 0.0205 min⁻¹ | Not specified | researchgate.net |
| UV-LED / TiO₂ | 0.0125 min⁻¹ | Not specified | researchgate.net |
Atmospheric Chemistry and Fate
In the atmosphere, N-Methyl-2-pyrrolidone is expected to exist almost exclusively in the vapor phase due to its relatively high vapor pressure (0.345 mm Hg at 25 °C). nih.gov The primary removal mechanism from the atmosphere is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.govwho.int
The estimated half-life for the gas-phase reaction of NMP with hydroxyl radicals is approximately 5 hours. nih.gov This relatively short atmospheric lifetime suggests that NMP will be removed from the air fairly quickly through photochemical reactions. nih.govwho.int Wet deposition is also considered a potential, though likely less significant, removal process. who.int
Hydrolytic Pathways and Resulting Products
N-Methyl-2-pyrrolidone is considered stable against simple chemical hydrolysis under typical environmental conditions. nih.govwho.int However, hydrolytic reactions are a key step in other degradation pathways.
In the context of biodegradation, enzymatic hydrolysis is proposed as the initial step in the metabolic pathway utilized by certain bacteria like Alicycliphilus sp. strain BQ1. This involves the enzymatic cleavage of the amide bond (C-N bond) within the NMP ring. nih.gov
In oxidative degradation processes, such as those initiated by hydroxyl radicals, degradation can proceed through several pathways. One proposed mechanism involves a hydrogen abstraction from the carbon adjacent to the nitrogen atom, leading to the formation of N-methylsuccinimide (NMS) as a major degradation product. nih.gov Another pathway may involve a ring-opening mechanism, leading to the formation of other intermediates. nih.gov Studies assessing the oxidation of NMP in the presence of transition metals have identified NMS and other compounds as resulting products. nih.govqub.ac.uk This oxidative degradation is shown to lower the pH of the NMP solution. nih.govqub.ac.uk
Q & A
Q. How is N-Methylpyrrolidine hydrochloride detected and quantified in pharmaceutical formulations like Cefepime Hydrochloride?
Methodological Answer : NMP-HCl is quantified using ion-pair reversed-phase HPLC with conductivity detection. Key steps include:
- Standard Solution Preparation : Accurately weigh ~0.16 mL NMP, dilute in water to 100 mL, then further dilute with 0.01 N HNO₃ to achieve ~0.05 mg/mL .
- Chromatographic Conditions : Use a 4.6 mm × 5 cm column (e.g., Shodex IC YK-421) with 5 µm packing, 0.01 N HNO₃/acetonitrile (19:1) mobile phase, and a flow rate of 1 mL/min. Retention time for NMP should be ≥8 minutes .
- System Suitability : Ensure ≤5% RSD for peak area reproducibility and ≤0.3% NMP in the final product .
Q. What are the critical validation parameters for NMP-HCl impurity analysis in compliance with USP guidelines?
Methodological Answer : Validation requires:
- Specificity : Resolve NMP from related compounds (e.g., cefepime-related impurities A/B) using gradient elution with phosphate buffer and acetonitrile .
- Linearity and Accuracy : Validate over 80–120% of the target concentration (0.05 mg/mL) with R² ≥0.99 .
- Precision : Achieve ≤2% RSD for intra-day and inter-day assays .
- Detection Limit : LOD ≤0.01% w/w using conductivity detection .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMP-HCl quantification when USP pharmacopeial methods fail system suitability?
Methodological Answer : If system suitability criteria (e.g., retention time, resolution) are unmet:
- Optimize Mobile Phase : Adjust acetonitrile ratio (e.g., 100:1 to 19:1) to improve peak shape .
- Column Alternatives : Use guard columns (e.g., L17 packing) to prevent column degradation from matrix interference .
- Cross-Validation : Compare results with alternative detectors (e.g., UV at 210 nm) or orthogonal methods like GC-MS .
Q. What are the stability challenges of NMP-HCl derivatives in synthetic intermediates, and how can they be mitigated?
Methodological Answer : NMP-containing compounds (e.g., nicotinic acetylcholine receptor ligands) may dimerize under acidic or hygroscopic conditions. Mitigation strategies include:
Q. How to design impurity profiling studies for NMP-HCl in complex matrices like biologics or multi-component formulations?
Methodological Answer :
- Sample Pretreatment : Use solid-phase extraction (SPE) to isolate NMP from proteins or excipients .
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to distinguish NMP from structurally similar amines (e.g., pyrrolidine derivatives) .
- Forced Degradation : Expose samples to heat, light, or acidic/alkaline conditions to simulate degradation pathways .
Conflict Resolution in Data Interpretation
Q. How should researchers address contradictions between USP monographs and experimental data for NMP-HCl limits?
Methodological Answer :
- Replicate USP Conditions : Verify mobile phase preparation (e.g., 0.01 N HNO₃ vs. miscalibrated buffers) .
- Consult Updated Revisions : USP periodically revises methods (e.g., PF Vol. 32, No. 1) to address industry feedback on system suitability failures .
- Collaborative Studies : Validate methods across multiple labs to identify instrument-specific variability (e.g., detector sensitivity drift) .
Purity Assessment in Synthetic Chemistry
Q. What advanced techniques are recommended for confirming NMP-HCl purity in novel synthetic pathways?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm absence of methyl group oxidation byproducts (e.g., N-oxide derivatives) .
- Ion Chromatography : Pair suppressed conductivity detection with carbonate eluents to separate NMP from inorganic cations (e.g., Na⁺/K⁺) .
- Elemental Analysis : Validate Cl⁻ content via titration (e.g., potentiometric) to ensure stoichiometric consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
